molecular formula C₁₆H₇D₇F₂N₃NaO₄S (major) B1150561 Pantoprazole-d7 Sodium Salt (d6 Major)

Pantoprazole-d7 Sodium Salt (d6 Major)

Cat. No.: B1150561
M. Wt: 412.39
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Deuterated Compounds in Analytical and Mechanistic Investigations

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly prominent in analytical and mechanistic research. cymitquimica.com The substitution of hydrogen with deuterium, while a subtle structural modification, can have a significant impact on a molecule's properties due to the kinetic isotope effect (KIE). nih.govassumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for its cleavage. researchgate.net This can slow down metabolic reactions at the site of deuteration, a property that is increasingly exploited in drug discovery to improve the pharmacokinetic profiles of new drug candidates. nih.govresearchgate.net

In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, especially when coupled with mass spectrometry. diagnosticsworldnews.comclearsynth.comtexilajournal.com Because they have nearly identical physicochemical properties to the analyte of interest, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. texilajournal.comresearchgate.net This allows for highly accurate and precise quantification by compensating for variations in sample preparation, instrument response, and matrix effects. clearsynth.comtexilajournal.com

Mechanistic studies also heavily rely on deuterated compounds. By strategically placing deuterium atoms at specific positions in a molecule, researchers can trace the course of chemical reactions and elucidate complex reaction mechanisms. This approach provides unique insights into how molecules are absorbed, metabolized, and distributed within a biological system.

Positioning of Pantoprazole-d7 Sodium Salt (d6 Major) within Deuterated Probe Research

Pantoprazole-d7 Sodium Salt (d6 Major) is a deuterated analog of pantoprazole (B1678409) sodium, a widely used proton pump inhibitor. scbt.comnih.gov In this labeled compound, seven hydrogen atoms have been replaced with deuterium, with the d6 isotopologue being the major component. scbt.compharmaffiliates.com

The primary application of Pantoprazole-d7 Sodium Salt (d6 Major) in research is as an internal standard for the quantitative analysis of pantoprazole in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). Its structural and chemical similarity to the parent drug ensures that it behaves almost identically during extraction, chromatography, and ionization, leading to reliable and accurate measurements of pantoprazole concentrations.

Beyond its use as an internal standard, the study of deuterated analogs like Pantoprazole-d7 can also contribute to a deeper understanding of the drug's metabolism. Pantoprazole is extensively metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes. fda.gov By comparing the metabolic fate of pantoprazole with its deuterated version, researchers can investigate the specific sites of metabolism and the impact of the kinetic isotope effect on its metabolic pathways. This information can be valuable in the broader context of drug design and development, potentially leading to the creation of new drug candidates with improved pharmacokinetic properties. nih.gov

Interactive Data Table: Properties of Pantoprazole and its Deuterated Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )
Pantoprazole SodiumC16H14F2N3NaO4S405.4
Pantoprazole-d7 Sodium Salt (d6 Major)C16H7D7F2N3NaO4S412.39
Data sourced from references scbt.comnih.govpharmaffiliates.com

Properties

Molecular Formula

C₁₆H₇D₇F₂N₃NaO₄S (major)

Molecular Weight

412.39

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Pantoprazole D7 Sodium Salt D6 Major

Strategic Approaches to Deuterium (B1214612) Incorporation in Drug Molecules

The introduction of deuterium into a drug molecule requires precise synthetic strategies to ensure the label is placed at a specific, stable position. The primary goals are to achieve high isotopic enrichment, minimize the presence of unlabeled or partially labeled species, and prevent isotopic scrambling or exchange during synthesis and use. nih.gov

Detailed Synthetic Pathways for Pantoprazole-d7 Sodium Salt (d6 Major)

The synthesis of Pantoprazole-d7 Sodium Salt mirrors the established pathways for unlabeled Pantoprazole (B1678409), but utilizes deuterated reagents at key steps. nih.govmagtechjournal.com The most common route involves the condensation of a substituted benzimidazole (B57391) with a substituted pyridine (B92270), followed by oxidation of the resulting thioether. semanticscholar.orgresearchgate.net

For Pantoprazole-d7 (d6 Major), the deuterium atoms are primarily located on the two methoxy (B1213986) groups of the pyridine ring. The synthesis can be outlined as follows:

Preparation of the Deuterated Pyridine Intermediate : The synthesis begins with the preparation of 2-(chloromethyl)-3,4-di(methoxy-d3)pyridine hydrochloride. This is achieved by using a deuterated methylating agent, specifically methanol-d4 (B120146) (CD₃OD), to introduce the two trideuteromethoxy (-OCD₃) groups onto the pyridine precursor. This step is critical for ensuring high levels of deuterium incorporation at these specific positions.

Condensation Reaction : The deuterated pyridine intermediate is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. nih.govgoogle.com This reaction, typically carried out in the presence of a base, forms the deuterated thioether precursor, 5-(difluoromethoxy)-2-[[(3,4-di(methoxy-d3)-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Oxidation : The final synthetic step is the oxidation of the thioether to a sulfoxide (B87167). nih.gov This is a critical transformation that yields Pantoprazole-d6. Common oxidizing agents include sodium hypochlorite (B82951) or peracids. nih.govgoogle.com Careful control of reaction conditions is necessary to prevent over-oxidation to the sulfone impurity.

Salt Formation : The resulting Pantoprazole-d6 free base is then converted to its sodium salt by treatment with a suitable sodium source, such as sodium hydroxide, to yield Pantoprazole-d6 Sodium Salt. semanticscholar.org The "d7" designation with "d6 Major" implies that along with the primary d6-labeled compound, there is a significant presence of a d7 isotopologue, likely arising from H/D exchange at another position on the molecule or the use of reagents with even higher deuterium content.

Regioselective Deuteration Techniques for Specific Isotopic Enrichment

Regioselectivity—the control of where the deuterium label is placed—is paramount. In the synthesis of Pantoprazole-d7, regioselectivity is achieved primarily through the use of pre-labeled building blocks. The choice of methanol-d4 (CD₃OD) as the methylating agent for the pyridine ring ensures that deuteration is confined to the two methoxy groups.

Alternative techniques for regioselective deuteration include base-catalyzed hydrogen-deuterium (H/D) exchange. nih.gov In this method, a compound is treated with a deuterated solvent (like D₂O or CD₃OD) in the presence of a base (e.g., sodium deuteroxide). This can cause the exchange of acidic protons for deuterium atoms. For Pantoprazole, protons on the benzimidazole ring or adjacent to activating groups could potentially be exchanged under specific pH conditions, providing a route to introduce additional deuterium labels. nih.gov However, to achieve the specific d6 labeling on the methoxy groups, the synthetic approach using deuterated precursors is more direct and controllable.

Control of Isotopic Purity and Positional Isomerism in Labeled Compounds

The utility of a deuterated standard is directly dependent on its isotopic purity. High isotopic purity means the product is overwhelmingly the desired labeled molecule, with minimal presence of unlabeled (d0) or other isotopologues. nih.gov

Control of Isotopic Purity is achieved by:

High-Enrichment Reagents : Using deuterated reagents, such as methanol-d4, with a high degree of isotopic enrichment (typically >98-99% D) is the most critical factor. isotope.com

Inert Reaction Conditions : Minimizing sources of protic hydrogen during synthesis prevents back-exchange, where a deuterium atom is replaced by a hydrogen atom. This includes using dried solvents and reagents.

Control of Positional Isomerism is achieved by:

Synthetic Strategy : The synthetic pathway is designed to introduce deuterium at specific, chemically stable positions. For Pantoprazole-d7 (d6 Major), building the molecule from a pre-labeled pyridine ring ensures the deuterium is located on the methoxy groups and not elsewhere.

Purification : Chromatographic purification techniques, such as High-Performance Liquid Chromatography (HPLC), are used to separate the final product from any impurities, including potential positional isomers that may have formed through side reactions.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Analogs for Research Applications

To confirm the success of the synthesis and validate the final product, a combination of advanced analytical techniques is employed. These methods verify the structure, confirm the location of the deuterium labels, and quantify the isotopic purity of Pantoprazole-d7 Sodium Salt. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Location Confirmation

NMR spectroscopy is a powerful, non-destructive technique for confirming the precise location of deuterium atoms. rsc.org

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. researchgate.net For Pantoprazole-d7 (d6 Major), the signals for the two methoxy group protons (-OCH₃) would be absent in the ¹H NMR spectrum, directly confirming the regioselectivity of the deuteration. nih.govresearchgate.net

¹³C NMR (Carbon-13 NMR) : The coupling of carbon to deuterium (C-D) results in a characteristic multiplet signal in the ¹³C NMR spectrum, which differs from the signal for a carbon coupled to hydrogen (C-H). This provides further confirmation of the label's position.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing a definitive spectrum of the labeled positions within the molecule.

Table 1: Expected ¹H NMR Spectral Data Comparison for Pantoprazole vs. Pantoprazole-d6 Hypothetical data based on typical chemical shifts for Pantoprazole.

Assignment Pantoprazole (Unlabeled) Chemical Shift (ppm) Pantoprazole-d6 Expected Chemical Shift (ppm) Observation
Pyridine-H ~8.3 ~8.3 Signal present
Pyridine-H ~6.9 ~6.9 Signal present
Benzimidazole-H ~7.7 ~7.7 Signal present
Benzimidazole-H ~7.4 ~7.4 Signal present
OCHF₂ ~6.8 (triplet) ~6.8 (triplet) Signal present
CH₂S(O) ~4.8 ~4.8 Signal present
4-OCH₃ ~3.9 N/A Signal absent

Mass Spectrometry (MS) for Confirmation of Deuteration and Isotopic Distribution

Mass spectrometry is essential for confirming the mass shift due to deuteration and for determining the isotopic purity and distribution. rsc.org

Confirmation of Deuteration : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. nih.gov For Pantoprazole-d7, the measured mass would be approximately 7.05 daltons higher than that of unlabeled Pantoprazole.

Tandem Mass Spectrometry (MS/MS) : This technique involves isolating the molecular ion and fragmenting it. nih.govresearchgate.net By analyzing the masses of the fragment ions, the location of the deuterium labels can be confirmed. For example, fragmentation of Pantoprazole-d7 would produce a deuterated pyridine fragment ion, confirming the label is on that part of the molecule.

Table 2: Key Mass Spectrometry Data for Pantoprazole and its Deuterated Analog

Compound Chemical Formula Exact Mass [M+H]⁺ Expected Mass Shift Key Fragment Ions (Hypothetical)
Pantoprazole C₁₆H₁₆F₂N₃O₄S⁺ 384.0824 N/A m/z 200 (Benzimidazole moiety), m/z 152 (Pyridine moiety)
Pantoprazole-d6 C₁₆H₁₀D₆F₂N₃O₄S⁺ 390.1200 +6.0376 m/z 200 (Benzimidazole moiety), m/z 158 (Pyridine-d6 moiety)

High-Performance Liquid Chromatography (HPLC) for Assessment of Chemical Purity and Isotopic Enrichment

The quality control of isotopically labeled active pharmaceutical ingredients (APIs), such as Pantoprazole-d7 Sodium Salt, necessitates rigorous analytical methodologies to ensure both chemical purity and isotopic integrity. rti.orgnih.gov High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, often coupled with mass spectrometry (MS), to meet these stringent requirements. digitellinc.com It provides a robust platform for separating the deuterated drug substance from process-related impurities, degradation products, and its non-deuterated counterpart. scielo.brjocpr.com

Assessment of Chemical Purity

The chemical purity of a Pantoprazole-d7 batch is critical and is assessed by separating the main component from any potential impurities that may have arisen during synthesis or degradation. scielo.brscielo.br Stability-indicating HPLC methods are developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust. jocpr.comnih.gov These methods must be capable of resolving Pantoprazole from known impurities, such as the corresponding sulfone and sulfide (B99878) analogs, as well as any other process-related byproducts. scielo.brjocpr.com

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C8 or C18 stationary phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net Gradient elution is often employed to achieve optimal separation of all relevant compounds within a reasonable timeframe. jocpr.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where pantoprazole exhibits significant absorbance, such as 288 nm or 290 nm. nih.govijrpr.com The performance of the method is validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brijrpr.com

Table 1: Example of a Validated RP-HPLC Method for Pantoprazole Purity Analysis

ParameterConditionReference
Column Hypersil ODS C18 (125 x 4.0 mm, 5µm) jocpr.com
Mobile Phase A: Phosphate Buffer (pH 7.0) B: Acetonitrile (Gradient Elution) scielo.brjocpr.com
Flow Rate 1.0 mL/min jocpr.comnih.gov
Column Temperature 40°C jocpr.com
Detection Wavelength 290 nm jocpr.comresearchgate.net
Linearity (r²) > 0.999 jocpr.com
Accuracy (% Recovery) 97.9 - 103% scielo.br

Assessment of Isotopic Enrichment

While HPLC with UV detection is excellent for chemical purity, it cannot differentiate between molecules that differ only in isotopic composition (isotopologues). Therefore, for assessing isotopic enrichment, the HPLC system is coupled with a mass spectrometer, a technique known as LC-MS or LC-MS/MS. nih.govnih.gov This combination allows for the separation of chemical impurities by the liquid chromatography component, while the mass spectrometer resolves and quantifies the deuterated API from its non-deuterated and partially deuterated forms. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) is particularly powerful for this application. nih.gov It can accurately measure the mass-to-charge ratio (m/z) of the ions, allowing for clear differentiation between Pantoprazole-d7 ([M+H]⁺) and its isotopologues, such as the unlabeled Pantoprazole ([M+H]⁺), Pantoprazole-d6, and others. rsc.orgresearchgate.net The isotopic purity is determined by calculating the relative abundance of the desired deuterated species (in this case, the d6 and d7 isotopologues) compared to the sum of all detected isotopologues (d0 through d7). nih.gov Syntheses are typically designed to achieve high levels of deuterium incorporation, often with a target of ≥95% isotopic purity at the specified positions. researchgate.net

Table 2: Representative Research Data for Isotopic Enrichment of Pantoprazole-d7 (d6 Major) by LC-MS

IsotopologueTheoretical Mass [M+H]⁺Observed Relative Abundance (%)
d0 (Unlabeled)384.080.2
d1385.090.3
d2386.090.5
d3387.101.0
d4388.102.5
d5389.1110.5
d6 (Major) 390.12 75.0
d7 391.12 10.0
Calculated Isotopic Enrichment (d6+d7) 85.0%

Note: The data in this table is representative and illustrates typical findings for a batch designated as "d6 Major." Actual results will vary between synthetic batches.

Advanced Quantitative Analytical Methodologies Employing Pantoprazole D7 Sodium Salt D6 Major As a Stable Isotope Internal Standard

Principles and Applications of Stable Isotope Labeled Internal Standards (SIL-IS) in Mass Spectrometry-Based Assays

Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These standards are molecules in which one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The key principle behind their use is that a SIL-IS is chemically and physically almost identical to the analyte of interest. amazonaws.com This near-identical behavior allows it to effectively mirror the analyte throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. nih.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement in LC-MS/MS

A significant challenge in LC-MS/MS analysis is the "matrix effect," where components of the biological sample other than the analyte interfere with the ionization process. longdom.org This interference can either decrease (ion suppression) or increase (ion enhancement) the analyte's signal, leading to inaccurate quantification. longdom.orgchromatographyonline.com

SIL-IS, such as Pantoprazole-d7 Sodium Salt, are instrumental in mitigating these matrix effects. researchgate.net Because the SIL-IS and the analyte co-elute and have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement. amazonaws.com By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect is normalized, leading to a more accurate and reliable measurement of the analyte's concentration. nih.gov The use of SIL-IS is particularly advantageous when a blank matrix for calibration is not available. nih.gov

It is important to note that while deuterium-labeled standards like Pantoprazole-d7 are widely used due to cost-effectiveness, they can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. nih.govscispace.com This can potentially diminish their ability to perfectly compensate for matrix effects if the interfering components elute at very specific retention times. nih.gov Therefore, careful method validation is crucial to ensure that the SIL-IS accurately tracks the analyte's behavior. nih.gov

Enhancement of Precision and Accuracy in Quantitative Bioanalysis

The use of a SIL-IS like Pantoprazole-d7 Sodium Salt significantly improves the precision and accuracy of quantitative bioanalytical methods. nih.gov Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value.

Method Development and Validation Criteria for Bioanalytical Assays Utilizing SIL-IS

The development and validation of a bioanalytical method using a SIL-IS must adhere to stringent criteria to ensure its reliability and suitability for its intended purpose. ich.org This process involves several key stages, from method development to full validation. nih.gov

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijsrm.netNo significant interference at the retention time of the analyte and IS.
Accuracy The closeness of the determined value to the true concentration. nih.govThe mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). ijsrm.net
Precision The degree of scatter between a series of measurements. nih.govThe coefficient of variation (%CV) should not exceed 15% (20% at the Lower Limit of Quantification). ijsrm.net
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.netA calibration curve with a minimum of six non-zero standards. The correlation coefficient (r²) should be close to 1. nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govijsrm.netSignal-to-noise ratio is typically required to be ≥ 10. ijsrm.net
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. nih.govRecovery of the analyte and IS should be consistent and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.govAnalyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

A suitable internal standard, such as Pantoprazole-d7 Sodium Salt, should be added to all calibration standards, quality control (QC) samples, and study samples during processing to ensure consistent performance. ich.org

Quantitative Research in In Vitro Biological Systems

Pantoprazole-d7 Sodium Salt serves as a critical tool in quantitative in vitro research, enabling accurate measurement of pantoprazole (B1678409) in various biological systems. These studies are fundamental in understanding a drug's metabolic fate and its interactions with cellular machinery.

Application in Subcellular Fraction Incubations (e.g., microsomes, S9 fractions for metabolic stability studies)

Metabolic stability studies are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the drug with subcellular fractions, such as liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. nih.gov

In this context, Pantoprazole-d7 Sodium Salt is used as an internal standard to accurately quantify the depletion of the parent drug, pantoprazole, over time. The rate of disappearance provides a measure of its intrinsic clearance. The use of a SIL-IS is essential to correct for any variability in the incubation conditions, sample extraction, and LC-MS/MS analysis, thereby ensuring the reliability of the metabolic stability data. Pantoprazole is known to be metabolized primarily by hepatic CYP2C19 and to a lesser extent by CYP3A4. nih.gov

Example of a Metabolic Stability Assay Design:

ComponentDescription
Test System Liver Microsomes or S9 Fraction
Test Compound Pantoprazole
Internal Standard Pantoprazole-d7 Sodium Salt
Incubation Time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C
Analysis LC-MS/MS to measure the ratio of Pantoprazole to Pantoprazole-d7 Sodium Salt
Endpoint Calculation of in vitro half-life (t½) and intrinsic clearance (Clint)

Quantification in Cellular Assays for Uptake, Efflux, and Metabolic Studies (e.g., Caco-2 permeability assays, hepatocyte metabolism)

Cell-based assays are vital for investigating a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Pantoprazole-d7 Sodium Salt plays a key role in the accurate quantification of pantoprazole in these complex cellular systems.

Caco-2 Permeability Assays: The Caco-2 cell line is a widely used model to predict intestinal drug absorption. nih.gov These cells form a monolayer that mimics the intestinal barrier. In a Caco-2 permeability assay, the transport of a drug across this monolayer is measured. Pantoprazole-d7 Sodium Salt would be used as the internal standard to precisely quantify the amount of pantoprazole that has permeated from the apical (donor) to the basolateral (receiver) side, and vice versa, to assess both passive permeability and the potential involvement of transporters like P-glycoprotein (P-gp). nih.gov The use of a SIL-IS is critical to account for any variations in cell monolayer integrity, sample collection, and analytical measurement. nih.gov

Hepatocyte Metabolism: Primary hepatocytes contain a full complement of drug-metabolizing enzymes and transport proteins, providing a more comprehensive model for metabolic studies than subcellular fractions. In studies using hepatocytes, Pantoprazole-d7 Sodium Salt is employed as an internal standard to quantify the rate of pantoprazole metabolism and the formation of its metabolites. nih.gov This allows for a more accurate prediction of hepatic clearance and potential drug-drug interactions.

By providing a reliable means of quantification, Pantoprazole-d7 Sodium Salt enhances the quality and interpretability of data from these essential in vitro ADME assays, ultimately contributing to a better understanding of a drug's behavior in a biological system.

Analysis in Isolated Organ Perfusion Models and Tissue Homogenates for Distribution Research

Understanding the distribution of a drug within different organs and tissues is fundamental to preclinical research. Isolated organ perfusion models, such as the isolated perfused rat liver (IPRL) model, and the analysis of tissue homogenates are two critical techniques used to investigate drug distribution. In both approaches, the use of a stable isotope-labeled internal standard like Pantoprazole-d7 Sodium Salt (d6 Major) is crucial for accurate quantification of pantoprazole.

In an IPRL model, the liver is surgically removed from an animal and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. This allows for the study of hepatic drug uptake, metabolism, and biliary excretion in a controlled environment. To determine the concentration of pantoprazole in the perfusate, bile, and liver tissue itself, samples are collected at various time points. The liver tissue is first homogenized to create a uniform sample matrix.

For analysis, a known amount of Pantoprazole-d7 Sodium Salt (d6 Major) is added to the perfusate, bile, or tissue homogenate samples. The samples then undergo an extraction process, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances. The resulting extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the pantoprazole peak area to the Pantoprazole-d7 peak area is used to calculate the concentration of pantoprazole in the original sample. This method corrects for any loss of analyte during sample preparation and for variations in instrument response.

Research on the biodistribution of pantoprazole in rodent tissues has demonstrated the feasibility of quantifying the drug in various organs. brieflands.com A study involving the oral administration of pantoprazole to mice was followed by the collection of tissues including the liver, kidney, heart, lung, and brain. brieflands.com The tissues were homogenized, and pantoprazole was extracted and quantified using high-performance liquid chromatography (HPLC). brieflands.com While this particular study did not use a deuterated internal standard, the methodology for tissue homogenization and extraction is directly applicable to an LC-MS/MS assay employing Pantoprazole-d7. The extraction recovery of pantoprazole from various tissue homogenates using protein precipitation with methanol (B129727) has been reported to be in the range of 64.15% to 78.17%. brieflands.com

Table 1: Extraction Recovery of Pantoprazole from Rodent Tissue Homogenates

TissueExtraction Recovery (%)
Liver72.45 ± 3.12
Kidney68.91 ± 2.89
Heart64.15 ± 2.54
Lung70.23 ± 3.01
Brain66.78 ± 2.76
Prostate78.17 ± 3.55
Pancreas75.34 ± 3.28

Data adapted from a study on the biodistribution of pantoprazole sodium in rodent tissues. brieflands.com The use of Pantoprazole-d7 as an internal standard in a similar LC-MS/MS method would further enhance the accuracy of these measurements.

Analytical Utility in Pre-clinical In Vivo Disposition Studies

Preclinical in vivo studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The development of robust quantitative assays for animal biological matrices is a prerequisite for obtaining reliable pharmacokinetic data.

The gold standard for quantitative bioanalysis in preclinical studies is LC-MS/MS, owing to its high sensitivity, selectivity, and speed. The development of a quantitative assay for pantoprazole in animal biological matrices, such as plasma or serum, involves several key steps where Pantoprazole-d7 Sodium Salt (d6 Major) plays a pivotal role.

A typical LC-MS/MS method for the quantification of pantoprazole in rabbit plasma has been developed using a deuterated internal standard. wa.gov In such a method, plasma samples are first treated to precipitate proteins, often with a solvent like acetonitrile (B52724) or methanol. Pantoprazole-d7 is added prior to this step to act as the internal standard. Following centrifugation to remove the precipitated proteins, the supernatant is injected into the LC-MS/MS system.

Chromatographic separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both pantoprazole and Pantoprazole-d7 are monitored. For instance, the transition for pantoprazole might be m/z 384.1 → 200.0, while for a deuterated analog, it would be shifted by the mass of the deuterium atoms. wa.govresearchgate.net

The method is validated to ensure its linearity, accuracy, precision, and selectivity over a relevant concentration range. For example, a validated method for pantoprazole in rabbit plasma demonstrated linearity over a concentration range of 0.01 to 4 µg/mL. wa.gov The intra- and inter-run precision, expressed as the coefficient of variation (%CV), was found to be ≤4.03%. wa.gov

Table 2: Representative LC-MS/MS Method Parameters for Pantoprazole Analysis in Animal Plasma

ParameterCondition/Value
Internal StandardPantoprazole-d7 Sodium Salt (d6 Major)
Biological MatrixRabbit Plasma
Sample PreparationProtein precipitation with acetonitrile
LC ColumnC18 reversed-phase
Mobile PhaseAcetonitrile and ammonium acetate (B1210297) buffer
DetectionTandem Mass Spectrometry (MS/MS)
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Pantoprazole)e.g., m/z 384.1 → 200.0
Linear Rangee.g., 0.01 - 4 µg/mL
Precision (%CV)≤ 4.03%

These parameters are illustrative and based on published methods for pantoprazole analysis. wa.gov The exact MRM transition for Pantoprazole-d7 would depend on the specific deuteration pattern.

The integrity of samples from the time of collection to the point of analysis is critical for generating reliable data. Pantoprazole is known to be unstable in acidic conditions, which necessitates specific handling and storage procedures. nih.gov

For plasma samples, blood should be collected in tubes containing an anticoagulant and centrifuged promptly to separate the plasma. The plasma should then be stored frozen, typically at -20°C or -80°C, until analysis. Studies have shown that pantoprazole and its deuterated internal standards are stable in plasma through several freeze-thaw cycles. wa.gov

For tissue samples, they should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Prior to analysis, the frozen tissue is weighed and homogenized in a suitable buffer. The pH of the homogenization buffer is a critical factor, and a neutral or slightly alkaline pH is often preferred to prevent degradation of pantoprazole. brieflands.com

A study on the stability of pantoprazole in various rodent tissue homogenates found no significant loss of the drug after 72 hours under various working conditions, including storage at -21°C and undergoing two freeze-thaw cycles. brieflands.com This indicates that with proper handling, pantoprazole is sufficiently stable in tissue homogenates for reliable quantification. The use of a stable isotope-labeled internal standard like Pantoprazole-d7 is particularly advantageous as it co-elutes with the analyte and experiences similar degradation, if any, during sample processing and storage, thereby ensuring the accuracy of the results.

Deuterium Isotope Effects and Their Mechanistic Implications in Chemical and Biochemical Research

Kinetic Isotope Effects (KIEs) in Enzymatic and Non-Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org It is a cornerstone of mechanistic chemistry, providing evidence for bond-breaking or bond-forming events in the rate-determining step of a reaction. libretexts.org

A primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is cleaved in the rate-determining step of a reaction. libretexts.org The C-D bond is stronger than the C-H bond due to a lower zero-point vibrational energy. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a KIE (kH/kD) greater than 1. libretexts.org The magnitude of the primary deuterium (B1214612) KIE is often in the range of 2 to 7, but can be larger in cases of quantum tunneling. libretexts.org

In the context of pantoprazole (B1678409), its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and to a lesser extent, CYP3A4. nih.govnih.gov A major metabolic pathway for pantoprazole is the O-demethylation of the methoxy (B1213986) groups on the pyridine (B92270) ring. This process involves the enzymatic cleavage of a C-H bond.

If the C-H bond cleavage during O-demethylation is the rate-determining step, then substituting the hydrogens on one or both of the methoxy groups with deuterium, as in Pantoprazole-d7 Sodium Salt (d6 Major), would be expected to exhibit a significant primary KIE. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. nih.govnih.govresearchgate.net

Table 1: Hypothetical Primary Kinetic Isotope Effects (KIE) for the In Vitro Metabolism of Pantoprazole-d7 by Human Liver Microsomes

Metabolic PathwayExpected KIE (kH/kD)Rationale
O-Demethylation (CYP2C19)> 2Rate-determining C-D bond cleavage.
O-Demethylation (CYP3A4)> 2Rate-determining C-D bond cleavage.

This table presents hypothetical data based on established principles of kinetic isotope effects. Actual experimental values may vary.

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with typical values ranging from 0.7 to 1.5. youtube.com SKIEs arise from changes in the vibrational environment of the molecule between the ground state and the transition state.

A notable feature of pantoprazole is the methylene (B1212753) bridge connecting the benzimidazole (B57391) and pyridine rings. The two protons on this methylene group are diastereotopic due to the chiral sulfoxide (B87167) group. A study by Redondo et al. (2016) demonstrated that these methylene protons can undergo stereoselective H-D exchange when the sodium salt of pantoprazole is dissolved in deuterated solvents like D2O or CD3OD. nih.gov This indicates that the environment of these protons is sensitive to stereoelectronic effects.

In the context of Pantoprazole-d7 Sodium Salt (d6 Major), while the primary deuteration is on the methoxy groups, any deuteration at the methylene bridge would be expected to exert a secondary kinetic isotope effect on metabolic reactions. This SKIE could provide insights into the conformation of pantoprazole when it binds to the active site of metabolizing enzymes.

Influence of Deuteration on Physicochemical Parameters Relevant to Research Investigations

The substitution of hydrogen with deuterium can lead to minor but measurable alterations in the physicochemical properties of a molecule. nih.gov

Deuterium is slightly less electron-donating than protium (B1232500), which can lead to small changes in acidity (pKa). For an acidic proton, deuteration of a nearby group typically results in a slight increase in pKa, making the compound marginally less acidic. Conversely, for a basic site, deuteration can slightly increase basicity. Pantoprazole has two pKa values, one for the pyridine nitrogen and another for the benzimidazole nitrogen. mdpi.com Deuteration in Pantoprazole-d7 Sodium Salt (d6 Major) could subtly influence these pKa values, which may be relevant in detailed biophysical modeling studies.

Lipophilicity, often expressed as logP, can also be affected by deuteration. Generally, deuterated compounds are slightly less lipophilic than their protium counterparts. nih.gov While this change is typically small, it could be a factor in studies modeling membrane transport or protein binding.

Table 2: Predicted Physicochemical Properties of Pantoprazole vs. Pantoprazole-d7

CompoundPredicted pKa1Predicted pKa2Predicted logP
Pantoprazole~3.9~8.2~2.1
Pantoprazole-d7 Sodium Salt (d6 Major)Slightly higher than 3.9Slightly higher than 8.2Slightly lower than 2.1

This table presents predicted trends based on general principles of isotope effects. Precise experimental values are not available in the public domain.

The most significant impact of deuteration is observed in various forms of spectroscopy, which is invaluable for identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. libretexts.org The resonance of neighboring protons may be affected due to the absence of spin-spin coupling with deuterium. In ¹³C NMR, carbons bonded to deuterium will show a characteristic multiplet due to ¹³C-D coupling and will experience an isotopic shift. srce.hracs.org A study on the deuteration of pantoprazole has shown that unusual long-range deuterium isotopic effects on proton chemical shifts can be detected, providing detailed structural information. nih.gov

Mass Spectrometry (MS): The molecular weight of Pantoprazole-d7 Sodium Salt (d6 Major) is higher than that of pantoprazole, leading to a corresponding shift in the molecular ion peak in the mass spectrum. This is a fundamental tool for confirming the incorporation of deuterium and for quantitative analysis in metabolic studies.

Infrared (IR) Spectroscopy: The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This shift in the IR spectrum can be used to confirm deuteration at specific functional groups.

Application in Elucidating Reaction Mechanisms and Rate-Determining Steps in Research Contexts

The primary application of Pantoprazole-d7 Sodium Salt (d6 Major) in a research setting is to probe the mechanism of its metabolism and action. By comparing the rate and profile of metabolites of pantoprazole with its deuterated analog, researchers can infer the role of C-H bond cleavage in the metabolic cascade. nih.gov

Probing Metabolic Transformation Pathways using Deuterated Analogs

The use of deuterated analogs is a powerful technique in drug metabolism research to elucidate the biotransformation pathways of a parent compound. The underlying principle is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can significantly slow down the rate of a chemical reaction in which the C-H bond is cleaved. This effect is particularly useful for studying reactions catalyzed by cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs, including pantoprazole.

Pantoprazole is primarily metabolized in the liver by the CYP enzyme system. wikipedia.orgfda.govpfizermedical.com The main metabolic route is demethylation of the methoxy group on the pyridine ring, a reaction predominantly catalyzed by CYP2C19, followed by sulfation. wikipedia.orgfda.govclinpgx.org A secondary pathway involves oxidation of the sulfoxide to a sulfone, which is mediated by CYP3A4. wikipedia.orgclinpgx.org

The main metabolites of pantoprazole identified in human plasma are the demethylated product on the pyridine ring (M2) and its subsequent sulfate (B86663) conjugates, along with the pantoprazole sulfone formed by CYP3A4. After a dose of ¹⁴C-labeled pantoprazole, approximately 71% of the dose is excreted in the urine as metabolites, with another 18% found in feces, indicating extensive metabolism with no renal excretion of the unchanged drug. fda.govpfizermedical.com

Understanding Biotransformation Stereoselectivity

Pantoprazole is administered as a racemic mixture of two enantiomers, (+)-pantoprazole and (-)-pantoprazole (B1588711). The metabolism of pantoprazole is stereoselective, meaning the two enantiomers are processed differently by the body's metabolic enzymes. This stereoselectivity is heavily influenced by the genetic polymorphism of the CYP2C19 enzyme. nih.gov Individuals can be classified as extensive metabolizers (EMs), who have normal CYP2C19 activity, or poor metabolizers (PMs), who have a deficiency in this enzyme's function. nih.govnih.gov

In extensive metabolizers, the pharmacokinetic parameters of (+)- and (-)-pantoprazole are quite similar. nih.gov However, in poor metabolizers, significant differences emerge. The metabolism of (+)-pantoprazole is more reliant on the CYP2C19 pathway than that of (-)-pantoprazole. nih.gov Consequently, in individuals lacking CYP2C19 activity, the clearance of (+)-pantoprazole is significantly impaired, leading to a much higher plasma concentration and longer half-life compared to the (-)-enantiomer. nih.govnih.gov

The use of a deuterated analog like Pantoprazole-d7 would be an invaluable tool to further dissect this stereoselectivity. By comparing the pharmacokinetics of the deuterated enantiomers, researchers could quantify the impact of the kinetic isotope effect on each stereoisomer's metabolic pathway. For instance, it would be expected that the KIE would be more pronounced for the (+)-enantiomer in extensive metabolizers, as its clearance is more dependent on the CYP2C19-mediated demethylation that would be slowed by deuteration.

Research on the non-deuterated enantiomers has provided detailed insights into this differential metabolism. In a study involving extensive and poor metabolizers of S-mephenytoin (a probe for CYP2C19 activity), the pharmacokinetic parameters of pantoprazole enantiomers were determined after a 40 mg oral dose. nih.gov The results starkly illustrate the stereoselective nature of pantoprazole metabolism.

Table 1: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Extensive Metabolizers (EM)

Parameter(+)-Pantoprazole(-)-Pantoprazole(+)/(-) Ratio
Cmax (μg/mL) 1.45 ± 0.441.55 ± 0.470.94 ± 0.08
AUC (μg·h/mL) 2.50 ± 1.053.12 ± 1.410.82 ± 0.13
t1/2 (h) 1.01 ± 0.141.14 ± 0.230.90 ± 0.14

Data adapted from a study on the stereoselective pharmacokinetics of pantoprazole. nih.gov

Table 2: Pharmacokinetic Parameters of Pantoprazole Enantiomers in Poor Metabolizers (PM)

Parameter(+)-Pantoprazole(-)-Pantoprazole(+)/(-) Ratio
Cmax (μg/mL) 6.57 ± 2.454.96 ± 1.691.31 ± 0.22
AUC (μg·h/mL) 35.5 ± 12.99.94 ± 3.423.59 ± 0.69
t1/2 (h) 7.58 ± 2.652.22 ± 0.853.55 ± 1.06

Data adapted from a study on the stereoselective pharmacokinetics of pantoprazole. nih.gov

As shown in the tables, in poor metabolizers, the mean elimination half-life for (+)-pantoprazole was 3.55 times longer than that of (-)-pantoprazole, and the mean area under the plasma concentration-time curve (AUC) was 3.59 times greater. nih.gov These findings clearly indicate that the metabolism of (+)-pantoprazole is significantly more impaired than that of (-)-pantoprazole in individuals with deficient CYP2C19 activity, highlighting the profound stereoselectivity of its biotransformation. nih.gov A study with Pantoprazole-d7 would allow for an even more nuanced understanding of the C-H bond cleavage step in the metabolism of each enantiomer.

Investigation of Metabolic Pathways and Biochemical Transformations Using Deuterated Pantoprazole Probes in Vitro and Pre Clinical in Vivo Applications

Elucidation of Cytochrome P450-Mediated Metabolism Pathways In Vitro

Pantoprazole (B1678409) is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govbioivt.com The two main isoforms involved are CYP2C19 and CYP3A4. nih.govnih.govnih.gov In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are crucial for studying these pathways.

Identification of Active Sites for Oxidative Biotransformation

The primary metabolic pathway for pantoprazole is demethylation of the methoxy (B1213986) group on the pyridine (B92270) ring, a reaction predominantly catalyzed by CYP2C19. nih.govnih.gov Another significant pathway is the oxidation of the sulfoxide (B87167) to a sulfone, which is mainly mediated by CYP3A4. nih.govclinpgx.org

The use of Pantoprazole-d7, where deuterium (B1214612) atoms are strategically placed on the methoxy groups, can help confirm these active sites. A slowdown in the rate of demethylation when using the deuterated compound compared to the non-deuterated pantoprazole would provide strong evidence for the methoxy group being a primary site of metabolic attack by CYP2C19. This is due to the kinetic isotope effect, which makes the cleavage of the C-D bond energetically less favorable than the C-H bond.

Quantification of Metabolite Formation Rates and Metabolite Profiling

In vitro incubation of Pantoprazole-d7 with human liver microsomes allows for the quantitative analysis of metabolite formation. By using techniques like liquid chromatography-mass spectrometry (LC-MS), the rates of formation of the primary metabolites can be measured and compared to those of non-deuterated pantoprazole.

A theoretical in vitro study would likely show a decreased formation rate of the demethylated metabolite (M1) and a potential increase in the formation of the sulfone metabolite (M2) when using Pantoprazole-d7. This "metabolic switching" occurs because the primary metabolic route is slowed, allowing alternative pathways to become more prominent.

Table 1: Theoretical In Vitro Metabolite Profile of Pantoprazole and Pantoprazole-d7

CompoundPrimary Metabolizing EnzymeMajor MetaboliteExpected Relative Formation Rate (Compared to Non-deuterated)
PantoprazoleCYP2C194-hydroxy-pantoprazole100%
Pantoprazole-d7CYP2C194-hydroxy-pantoprazole-d7Decreased
PantoprazoleCYP3A4Pantoprazole sulfone100%
Pantoprazole-d7CYP3A4Pantoprazole sulfone-d7Potentially Increased

Disclaimer: This table is illustrative and based on the established principles of deuterium substitution in drug metabolism. Specific quantitative data from direct experimental studies with Pantoprazole-d7 Sodium Salt (d6 Major) is not publicly available.

Characterization of Non-CYP Metabolizing Enzyme Systems

While CYP enzymes are the primary drivers of pantoprazole metabolism, other enzyme systems are also involved. Following the initial oxidative metabolism by CYPs, the resulting metabolites undergo Phase II conjugation reactions. The main non-CYP mediated pathway for pantoprazole is sulfation, catalyzed by sulfotransferases (SULTs). nih.govnih.gov

The use of deuterated pantoprazole can also aid in characterizing the role of these non-CYP enzymes. By providing a different substrate profile to the Phase II enzymes (i.e., a higher concentration of the parent drug and potentially altered ratios of Phase I metabolites), the kinetics and capacity of the sulfation pathway can be further investigated. For instance, an accumulation of the parent drug due to slower CYP-mediated clearance could lead to increased direct conjugation if such a pathway exists, or it could saturate the subsequent sulfation of the primary metabolites.

Tracing of Metabolite Excretion and Distribution in Pre-clinical Animal Models

Pre-clinical studies in animal models, such as rats, are essential for understanding the in vivo fate of a drug. Following administration of 14C-labeled pantoprazole, it has been shown that approximately 71% of the dose is excreted in the urine and 18% in the feces via biliary excretion, with no unchanged drug being renally excreted. nih.gov

The use of Pantoprazole-d7 in preclinical animal models would serve as a valuable tool for tracing the disposition of the drug and its metabolites. The deuterium label acts as a stable isotopic tracer that can be easily detected by mass spectrometry. This allows for detailed pharmacokinetic studies, including the determination of absorption, distribution, metabolism, and excretion (ADME) profiles.

In a preclinical study, rats could be administered Pantoprazole-d7, and blood, urine, feces, and various tissues would be collected over time. Analysis of these samples would provide a comprehensive picture of how the deuterated compound is distributed throughout the body and the routes and rates of its elimination. It is expected that the pharmacokinetic profile of Pantoprazole-d7 would show a longer half-life and altered metabolite ratios in plasma and excreta compared to the non-deuterated form.

Advanced Research Applications and Methodological Enhancements

Integration into High-Resolution Mass Spectrometry for Metabolomics Research

High-resolution mass spectrometry (HRMS) is a cornerstone of metabolomics, enabling the comprehensive analysis of small molecules in biological systems. The integration of Pantoprazole-d7 Sodium Salt (d6 Major) as an internal standard is critical for achieving reliable and reproducible quantitative results in these complex studies.

In a typical metabolomics workflow, biological samples such as plasma, urine, or tissue homogenates are analyzed to identify and quantify a multitude of metabolites. The inherent complexity of these samples can lead to significant matrix effects, where other molecules in the sample interfere with the ionization and detection of the analyte of interest, in this case, Pantoprazole (B1678409). By adding a known amount of Pantoprazole-d7 Sodium Salt (d6 Major) to the sample at the beginning of the analytical process, these matrix effects can be effectively normalized. acs.org

Since Pantoprazole-d7 is chemically identical to Pantoprazole but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled drug during liquid chromatography (LC) separation but is distinguished by the mass spectrometer. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects and any variations during sample preparation and injection. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification, which corrects for these variations and leads to more accurate results.

Table 1: Representative LC-HRMS Method Parameters for Pantoprazole Analysis using Pantoprazole-d7 Internal Standard

ParameterValue
LC ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored m/z (Pantoprazole)384.08
Monitored m/z (Pantoprazole-d7)391.12
Data AcquisitionFull Scan or Targeted MS/MS

This table represents typical parameters and may vary based on the specific instrumentation and experimental goals.

The high mass accuracy and resolution of HRMS instruments allow for the confident identification of Pantoprazole and its metabolites, while the use of Pantoprazole-d7 ensures that their quantification is robust and reliable.

Development of Multiplexed Assays for High-Throughput Screening in Research Settings

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large numbers of compounds. researchgate.net Multiplexed assays, which allow for the simultaneous measurement of multiple analytes in a single run, significantly increase the efficiency of HTS. The development of such assays for a class of drugs, like proton pump inhibitors, is greatly facilitated by the use of specific deuterated internal standards.

A multiplexed LC-MS/MS method can be developed to quantify several proton pump inhibitors (e.g., omeprazole, lansoprazole, rabeprazole, and pantoprazole) simultaneously in a research setting. In such an assay, Pantoprazole-d7 Sodium Salt (d6 Major) would serve as the dedicated internal standard for the quantification of Pantoprazole. While a single internal standard can sometimes be used for multiple analytes, the use of a stable isotope-labeled internal standard for each analyte is the gold standard, as it provides the most accurate correction for analyte-specific matrix effects and ionization suppression. nih.gov

The development of a multiplexed assay involves optimizing the chromatographic separation to resolve all analytes and their corresponding internal standards, as well as fine-tuning the mass spectrometer parameters for the detection of each specific compound. The ability to screen multiple compounds in a single analysis reduces sample volume requirements, reagent costs, and instrument time, thereby accelerating the research and discovery process.

Table 2: Example of a Multiplexed Panel for Proton Pump Inhibitors

AnalyteInternal Standard
OmeprazoleOmeprazole-d3
LansoprazoleLansoprazole-d4
RabeprazoleRabeprazole-d4
Pantoprazole Pantoprazole-d7

This table illustrates a potential panel for a multiplexed assay. The availability of specific deuterated standards is a prerequisite for such an assay.

Contributions to Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Pre-clinical Contexts

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in preclinical research to understand the relationship between the concentration of a drug in the body and its pharmacological effect. nih.gov Accurate measurement of drug concentrations over time is fundamental to building robust PK/PD models.

In preclinical studies involving Pantoprazole, blood, plasma, or tissue samples are collected at various time points after drug administration to generate a concentration-time profile. nih.gov The use of Pantoprazole-d7 Sodium Salt (d6 Major) as an internal standard in the bioanalytical method ensures the high quality of the pharmacokinetic data. This high-quality data is then used to develop mathematical models that describe the absorption, distribution, metabolism, and excretion (ADME) of Pantoprazole. nih.gov

These PK models can then be linked to PD data, which might include measurements of gastric pH or other biomarkers of drug effect, to create an integrated PK/PD model. frontiersin.org Such models are instrumental in:

Predicting the therapeutic dose range.

Optimizing dosing regimens to maximize efficacy and minimize potential toxicity. nih.gov

Understanding the impact of genetic polymorphisms (e.g., in CYP2C19) on drug metabolism and response. nih.gov

Extrapolating findings from preclinical animal models to humans.

The precision afforded by using Pantoprazole-d7 as an internal standard reduces the variability in the pharmacokinetic data, leading to more reliable and predictive PK/PD models.

Table 3: Key Pharmacokinetic Parameters Determined Using High-Quality Bioanalytical Data

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach maximum plasma concentration
AUCArea under the concentration-time curve
CLClearance
VdVolume of distribution
t1/2Elimination half-life

These parameters form the basis of pharmacokinetic modeling and are derived from concentration-time data.

Emerging Methodologies and Future Research Directions for Deuterated Probes in Scientific Inquiry

The application of deuterated compounds like Pantoprazole-d7 Sodium Salt (d6 Major) is continually evolving, with new methodologies and research areas emerging.

One of the exciting future directions is the use of deuterated probes in mass spectrometry imaging (MSI) . researchgate.net MSI allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. By administering the non-deuterated drug and using a deuterated standard for signal normalization, researchers can map the precise location of the drug in different organs and tissues, providing valuable insights into its mechanism of action and potential off-target effects.

Another area of growing interest is the use of deuterium labeling in quantitative proteomics . Current time information in Boston, MA, US. While Pantoprazole-d7 is primarily used for small molecule analysis, the principles of stable isotope labeling are central to quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Future applications could involve using deuterated probes to study drug-protein interactions and their impact on protein expression and turnover.

Furthermore, the development of novel deuterium-labeled chemical probes is a burgeoning field. These probes can be designed to have altered metabolic profiles or to act as reporters in various biological assays, opening up new avenues for studying drug metabolism and action in real-time. nih.gov The unique spectroscopic properties of the carbon-deuterium bond are also being explored for label-free imaging techniques.

The continued innovation in analytical instrumentation and the creative synthesis of novel deuterated molecules will undoubtedly expand the research applications of compounds like Pantoprazole-d7 Sodium Salt (d6 Major), solidifying their role as indispensable tools in scientific discovery.

Q & A

Basic: What analytical methodologies are recommended for confirming the structural integrity and deuteration purity of Pantoprazole-d7 Sodium Salt (d6 Major)?

Answer:

  • Chromatographic separation (e.g., HPLC or UPLC) paired with mass spectrometry (MS) is critical. Use a dibasic potassium phosphate buffer (pH 7.0) and acetonitrile gradient system to resolve deuterated analogs from non-deuterated impurities .
  • Deuteration verification : Employ nuclear magnetic resonance (NMR) spectroscopy, specifically <sup>2</sup>H-NMR or <sup>13</sup>C-NMR, to confirm the position and consistency of deuterium substitution.
  • Quantitative analysis : Calculate isotopic purity via high-resolution MS, comparing theoretical and observed isotopic abundance ratios for [M+H]<sup>+</sup> ions.

Basic: How can researchers validate the solubility and stability of Pantoprazole-d7 Sodium Salt under experimental storage conditions?

Answer:

  • Solubility profiling : Conduct sequential solubility tests in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO) using gravimetric or spectrophotometric quantification .
  • Stability studies : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with HPLC-MS to monitor degradation products. Focus on deuterium retention under hydrolytic stress (e.g., acidic/basic conditions) .

Advanced: How can isotopic effects of deuterium in Pantoprazole-d7 influence pharmacokinetic (PK) study design, and how should researchers mitigate confounding variables?

Answer:

  • Isotopic interference : Deuterium may alter metabolic half-life via the kinetic isotope effect (KIE). Design PK studies with paired non-deuterated controls to isolate isotopic impacts on CYP450-mediated oxidation .
  • Dosing calibration : Adjust deuterated compound concentrations using LC-MS/MS data to account for potential differences in bioavailability. Validate assays with deuterium-specific MRM transitions to avoid cross-signal interference .

Advanced: What strategies resolve contradictions in deuterium content variability between batches of Pantoprazole-d7 Sodium Salt, and how do these affect experimental reproducibility?

Answer:

  • Batch variability : Request supplier documentation on synthetic routes (e.g., catalytic exchange vs. labeled precursor synthesis) and demand batch-specific <sup>2</sup>H-NMR/HRMS certificates .
  • In-house validation : Implement internal reference standards for deuterium content and purity. Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in bioassay outcomes .

Advanced: How should researchers integrate Pantoprazole-d7 Sodium Salt into mechanistic studies of proton pump inhibition while addressing isotopic labeling artifacts?

Answer:

  • Theoretical framework : Anchor experiments in the acid-catalyzed sulfenamide formation mechanism of pantoprazole. Use molecular dynamics (MD) simulations to model deuterium’s impact on bond dissociation energies .
  • Control experiments : Compare inhibition kinetics (IC50) of deuterated vs. non-deuterated analogs in gastric proton pump assays. Employ stopped-flow spectroscopy to detect isotope-specific rate changes .

Basic: What are the best practices for synthesizing Pantoprazole-d7 Sodium Salt to ensure high isotopic and chemical purity?

Answer:

  • Synthetic route : Opt for deuterium incorporation at the pyridine and benzimidazole rings via Pd-catalyzed H/D exchange or labeled precursor synthesis. Avoid positions prone to metabolic lability (e.g., methyl groups) .
  • Purification : Use preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate deuterated isomers. Confirm purity via <sup>1</sup>H-NMR absence in deuterated regions .

Advanced: How can researchers design isotope tracing studies to investigate Pantoprazole-d7’s metabolic fate without conflating endogenous and exogenous deuterium signals?

Answer:

  • Tracer design : Use dual-isotope labeling (e.g., <sup>13</sup>C/<sup>2</sup>H) to distinguish drug-derived metabolites from background deuterium in biological matrices .
  • Data analysis : Apply computational tools (e.g., XCMS Online or MetaboAnalyst) with isotope-specific mass defect filtering to deconvolute signals .

Basic: What quality control (QC) criteria are essential for ensuring Pantoprazole-d7 Sodium Salt’s suitability in quantitative bioanalytical assays?

Answer:

  • QC parameters :
    • Isotopic purity : ≥98% by HRMS.
    • Chemical purity : ≥95% by HPLC-UV (220 nm).
    • Residual solvents : Meet ICH Q3C limits for acetonitrile (<410 ppm) and methanol (<3000 ppm) .
  • Documentation : Require certificates of analysis (CoA) with batch-specific chromatograms and spectral data .

Advanced: What theoretical frameworks guide the interpretation of deuterium’s role in modulating Pantoprazole’s acid activation kinetics?

Answer:

  • KIE modeling : Apply the Swain-Schaad relationship to predict deuterium’s impact on activation energy barriers during sulfenic acid formation .
  • Computational chemistry : Use density functional theory (DFT) to simulate deuterium’s effects on transition-state geometries in proton pump binding .

Advanced: How can researchers address discrepancies in deuterium retention data across in vitro vs. in vivo studies of Pantoprazole-d7?

Answer:

  • Method harmonization : Standardize incubation conditions (pH, temperature) between in vitro (microsomal assays) and in vivo (plasma/tissue sampling) systems .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify systemic biases (e.g., deuterium loss during sample preparation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.